molecular formula C20H17N3O6S B3639936 4-methoxy-3-[(3-nitrophenyl)sulfamoyl]-N-phenylbenzamide

4-methoxy-3-[(3-nitrophenyl)sulfamoyl]-N-phenylbenzamide

Cat. No.: B3639936
M. Wt: 427.4 g/mol
InChI Key: LJSCBGIZBIZXKZ-UHFFFAOYSA-N
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Description

4-methoxy-3-[(3-nitrophenyl)sulfamoyl]-N-phenylbenzamide is a complex organic compound with a variety of potential applications in scientific research. This compound is characterized by its unique chemical structure, which includes a methoxy group, a nitrophenyl group, and a sulfamoyl group attached to a benzamide core.

Preparation Methods

The synthesis of 4-methoxy-3-[(3-nitrophenyl)sulfamoyl]-N-phenylbenzamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with N-phenylamine to produce the amide. The nitrophenylsulfamoyl group is introduced through a sulfonation reaction using chlorosulfonic acid and subsequent nitration with nitric acid .

Chemical Reactions Analysis

4-methoxy-3-[(3-nitrophenyl)sulfamoyl]-N-phenylbenzamide undergoes various chemical reactions, including:

Scientific Research Applications

4-methoxy-3-[(3-nitrophenyl)sulfamoyl]-N-phenylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-methoxy-3-[(3-nitrophenyl)sulfamoyl]-N-phenylbenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme targeted .

Comparison with Similar Compounds

4-methoxy-3-[(3-nitrophenyl)sulfamoyl]-N-phenylbenzamide can be compared to similar compounds such as:

Properties

IUPAC Name

4-methoxy-3-[(3-nitrophenyl)sulfamoyl]-N-phenylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O6S/c1-29-18-11-10-14(20(24)21-15-6-3-2-4-7-15)12-19(18)30(27,28)22-16-8-5-9-17(13-16)23(25)26/h2-13,22H,1H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJSCBGIZBIZXKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2)S(=O)(=O)NC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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